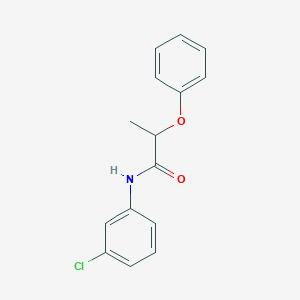

N-(3-chlorophenyl)-2-phenoxypropanamide

Beschreibung

N-(3-Chlorophenyl)-2-phenoxypropanamide is an amide derivative featuring a 3-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety. The chlorine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence electronic interactions with biological targets, while the phenoxy group contributes steric and electronic effects critical to binding affinity .

Eigenschaften

Molekularformel |

C15H14ClNO2 |

|---|---|

Molekulargewicht |

275.73 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14ClNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |

InChI-Schlüssel |

XZZZLTIUMXTGAR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Phenoxy vs. Substituted Phenoxy Groups

- N-(3-Chlorophenyl)-2-(2-methylphenoxy)propanamide (CAS 723259-36-7): The 2-methylphenoxy group increases steric hindrance compared to the unsubstituted phenoxy group in the target compound. This substitution may reduce metabolic degradation but could also limit binding to flat receptor sites . Molecular Weight: 289.76 g/mol (C₁₆H₁₆ClNO₂) vs. 275.76 g/mol (C₁₅H₁₄ClNO₂) for the target compound.

Naphthyl and Methoxynaphthyl Substituents

- However, the larger aromatic system may reduce solubility compared to the phenoxy analog . Synthesis: Reacting 2-(3-chlorophenyl)ethan-1-amine with naproxen-derived acid chloride .

Isobutylphenyl Substituents

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: An ibuprofen derivative with a bulky 4-isobutylphenyl group. The increased hydrophobicity may enhance membrane permeability but could also lead to off-target interactions. This compound highlights how bulkier substituents shift applications toward nonsteroidal anti-inflammatory drugs (NSAIDs) .

Heterocyclic and Fluorinated Analogs

- N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide :

- The fluorine atom’s electronegativity may enhance binding to targets requiring polar interactions .

Agrochemical Analogs

- Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): A fungicide with a cyclopropane-carboxamide core. The tetrahydrofuran ring and chlorine substitution suggest similarities in targeting fungal enzymes, though the lack of a phenoxy group differentiates its mechanism from the target compound .

Structural and Pharmacological Data Table

Key Findings and Trends

Substituent Size and Solubility : Bulky groups (e.g., isobutylphenyl, methoxynaphthyl) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Electron-Withdrawing Effects : Chlorine and fluorine substituents improve metabolic stability and target binding via halogen bonding .

Synthetic Accessibility : Most analogs are synthesized via amide coupling between substituted amines and acid chlorides, suggesting a scalable route for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.